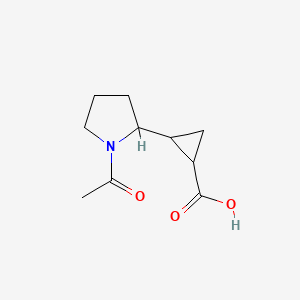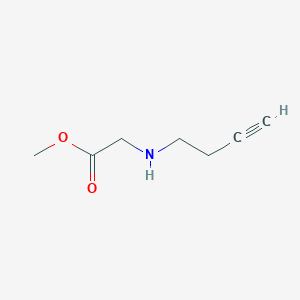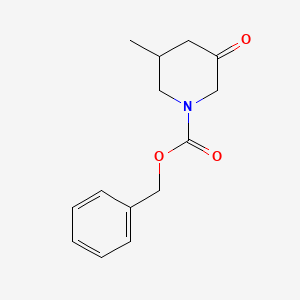![molecular formula C8H20Cl2N2 B13509464 N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride](/img/structure/B13509464.png)
N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride typically involves the reaction of cyclobutanamine with 2-(dimethylamino)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound in its pure form .
化学反应分析
Types of Reactions
N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides, cyanides, or amines.
Major Products Formed
Oxidation: N-oxides of N-[2-(dimethylamino)ethyl]cyclobutanamine.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the development of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. This interaction can result in various biological effects, including modulation of cellular signaling pathways and alteration of metabolic processes .
相似化合物的比较
Similar Compounds
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide dihydrochloride: A topoisomerase II-directed DNA intercalator with high experimental solid-tumour activity.
Dimethylamine: A secondary amine with similar structural features but different chemical properties.
Cyclobutanamine: The parent compound of N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
属性
分子式 |
C8H20Cl2N2 |
|---|---|
分子量 |
215.16 g/mol |
IUPAC 名称 |
N-cyclobutyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10(2)7-6-9-8-4-3-5-8;;/h8-9H,3-7H2,1-2H3;2*1H |
InChI 键 |
WMWPJMPLKHQMPE-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNC1CCC1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[6-(4-Chloro-2-fluorophenyl)pyridin-2-yl]-2,2-difluoroacetic acid](/img/structure/B13509410.png)
![6lambda6-Thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride](/img/structure/B13509422.png)
![3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid](/img/structure/B13509424.png)

![tert-butyl 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B13509432.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid](/img/structure/B13509433.png)
![2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13509434.png)


![Methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride](/img/structure/B13509454.png)


